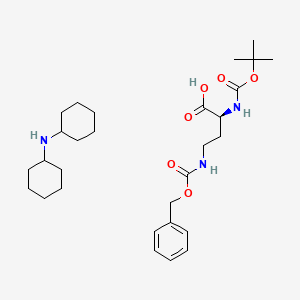

Dicyclohexylamine (S)-4-(((benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)butanoate

Descripción

Dicyclohexylamine (S)-4-(((benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)butanoate is a protected amino acid derivative widely employed in peptide synthesis and pharmaceutical research. Its structure comprises:

- A butanoate backbone with tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Z) groups at the 2- and 4-amino positions, respectively.

- A dicyclohexylamine counterion, enhancing crystallinity and solubility .

The Boc group (acid-labile) and Z group (hydrogenolysis-sensitive) enable selective deprotection during multi-step syntheses. This compound is cataloged by suppliers like BLD Pharmatech Ltd., with applications in synthesizing complex molecules such as protease inhibitors and kinase modulators .

Propiedades

IUPAC Name |

N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(phenylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O6.C12H23N/c1-17(2,3)25-16(23)19-13(14(20)21)9-10-18-15(22)24-11-12-7-5-4-6-8-12;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,19,23)(H,20,21);11-13H,1-10H2/t13-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBSVEVKFQHTZSP-ZOWNYOTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCNC(=O)OCC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCNC(=O)OCC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H47N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00669959 | |

| Record name | (2S)-4-{[(Benzyloxy)carbonyl]amino}-2-[(tert-butoxycarbonyl)amino]butanoic acid--N-cyclohexylcyclohexanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00669959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

533.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16947-89-0 | |

| Record name | (2S)-4-{[(Benzyloxy)carbonyl]amino}-2-[(tert-butoxycarbonyl)amino]butanoic acid--N-cyclohexylcyclohexanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00669959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mecanismo De Acción

Mode of Action

The BOC group in Boc-Dab(Z)-OH.DCHA is commonly used to protect amines in synthetic reactions. The amine attacks a carbonyl site of BOC2O, creating a t-butyl carbonate leaving group that breaks down to carbon dioxide gas and t-butoxide. The base then abstracts a proton from the positively charged amine. This process is part of the compound’s interaction with its targets.

Biochemical Pathways

It is known that the compound is used in peptide synthesis, suggesting that it may play a role in protein-related biochemical pathways.

Result of Action

As a compound used in peptide synthesis, it may contribute to the formation of proteins, which can have various effects at the molecular and cellular levels.

Análisis Bioquímico

Biochemical Properties

Boc-Dab(Z)-OH.DCHA plays a significant role in biochemical reactions, particularly in peptide synthesis. It interacts with enzymes and proteins involved in the formation of peptide bonds. The compound’s structure, which includes a benzyloxycarbonyl group and a tert-butoxycarbonyl group, allows it to act as a protecting group for amino acids during peptide synthesis. This interaction ensures that the amino acids are correctly aligned and bonded, leading to the formation of the desired peptide chain. Boc-Dab(Z)-OH.DCHA is known to interact with enzymes such as peptidases and proteases, which facilitate the cleavage and formation of peptide bonds.

Cellular Effects

Boc-Dab(Z)-OH.DCHA influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins can lead to changes in cell function. For instance, Boc-Dab(Z)-OH.DCHA can modulate the activity of signaling proteins, thereby affecting downstream signaling pathways. This modulation can result in altered gene expression, leading to changes in cellular behavior and metabolism. Studies have shown that Boc-Dab(Z)-OH.DCHA can impact the expression of genes involved in cell growth, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of Boc-Dab(Z)-OH.DCHA involves its binding interactions with biomolecules. The compound’s benzyloxycarbonyl and tert-butoxycarbonyl groups allow it to bind to specific sites on enzymes and proteins. This binding can inhibit or activate enzyme activity, depending on the nature of the interaction. For example, Boc-Dab(Z)-OH.DCHA can inhibit the activity of proteases by binding to their active sites, preventing them from cleaving peptide bonds. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Boc-Dab(Z)-OH.DCHA can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Boc-Dab(Z)-OH.DCHA is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its effectiveness. Long-term studies have shown that the compound can have sustained effects on cellular processes, but its impact may diminish as it degrades.

Dosage Effects in Animal Models

The effects of Boc-Dab(Z)-OH.DCHA vary with different dosages in animal models. At low doses, the compound can effectively modulate cellular processes without causing significant toxicity. At higher doses, Boc-Dab(Z)-OH.DCHA can exhibit toxic effects, including cellular damage and apoptosis. Studies have identified threshold doses at which the compound transitions from being beneficial to toxic. These findings highlight the importance of carefully controlling the dosage of Boc-Dab(Z)-OH.DCHA in experimental settings.

Metabolic Pathways

Boc-Dab(Z)-OH.DCHA is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized by enzymes such as esterases and amidases, which cleave its ester and amide bonds. This metabolism can lead to the formation of intermediate metabolites that may have distinct biological activities. Boc-Dab(Z)-OH.DCHA can also influence metabolic flux by altering the levels of specific metabolites, thereby impacting overall cellular metabolism.

Transport and Distribution

The transport and distribution of Boc-Dab(Z)-OH.DCHA within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by active transport mechanisms, allowing it to reach its target sites within the cell. Once inside the cell, Boc-Dab(Z)-OH.DCHA can bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s activity and function within the cell.

Subcellular Localization

Boc-Dab(Z)-OH.DCHA exhibits specific subcellular localization, which can influence its activity and function. The compound can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For example, Boc-Dab(Z)-OH.DCHA may be localized to the endoplasmic reticulum or mitochondria, where it can interact with specific proteins and enzymes. This subcellular localization is crucial for the compound’s role in modulating cellular processes.

Actividad Biológica

Dicyclohexylamine (S)-4-(((benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)butanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing current research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound features a complex structure characterized by the following components:

- Dicyclohexylamine : A cyclic amine that enhances solubility and stability.

- Benzyloxycarbonyl group : This moiety is known for protecting amino groups during synthesis.

- Tert-butoxycarbonyl group : Another protective group that enhances the compound's stability.

The molecular formula is , with a molecular weight of approximately 366.46 g/mol.

Biological Activity Overview

Dicyclohexylamine derivatives have been studied for various biological activities, including:

- Antiviral Properties : Some derivatives exhibit inhibition against viral replication, making them candidates for further antiviral drug development.

- Anticancer Activity : Research indicates potential cytotoxic effects against certain cancer cell lines, suggesting a role in cancer therapy.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

Case Studies and Research Findings

- Antiviral Activity :

- Cytotoxicity Against Cancer Cells :

- Enzyme Inhibition Studies :

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antiviral | Inhibition of HIV replication | |

| Cytotoxicity | Significant effects on HeLa and MCF-7 cells | |

| Enzyme Inhibition | Inhibition of proteases and kinases |

Table 2: IC50 Values Against Cancer Cell Lines

Aplicaciones Científicas De Investigación

Organic Synthesis

Dicyclohexylamine as a Reagent:

This compound is frequently utilized as a reagent in organic synthesis, particularly in the formation of amides and other nitrogen-containing compounds. Its ability to stabilize reactive intermediates makes it valuable in multi-step synthetic pathways.

Example Case Study:

In a study published by the Royal Society of Chemistry, dicyclohexylamine was employed to facilitate the reaction of pentachlorocyclopropane with various substrates, leading to the successful synthesis of complex cyclopropenimine derivatives . The reaction conditions were optimized to yield high purity products, showcasing the compound's effectiveness as a coupling agent.

Pharmaceutical Development

Role in Drug Formulation:

Dicyclohexylamine (S)-4-(((benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)butanoate has been explored for its utility in drug formulation, particularly as a protective group in peptide synthesis. The benzyloxycarbonyl (Z) and tert-butoxycarbonyl (Boc) groups provide stability during synthesis and can be selectively removed under mild conditions, allowing for the generation of bioactive peptides.

Case Studies in Drug Development:

Research indicates that this compound can be used to synthesize peptide analogs that exhibit enhanced biological activity. For instance, studies have shown that peptides modified with dicyclohexylamine derivatives demonstrate improved binding affinity to target receptors . These modifications are crucial for developing therapeutics aimed at specific biological pathways.

Biochemical Applications

Use as a Biochemical Tool:

The compound is also investigated for its role in biochemical assays and as a potential inhibitor in enzymatic reactions. Its structural properties allow it to interact with various biological macromolecules, making it a candidate for studying enzyme kinetics and inhibition mechanisms.

Experimental Findings:

In recent experiments, dicyclohexylamine derivatives were tested for their inhibitory effects on specific enzymes involved in metabolic pathways. The results indicated that these compounds could effectively modulate enzyme activity, providing insights into their potential therapeutic applications .

Comparación Con Compuestos Similares

Structural Variants in Substitutions and Backbones

Key structural analogs differ in substituents, stereochemistry, or backbone length. Below is a comparative analysis:

Métodos De Preparación

Protection of Amino Groups

The compound’s synthesis begins with the selective protection of amino functionalities using benzyloxycarbonyl (Cbz) and tert-butoxycarbonyl (Boc) groups.

Cbz Protection :

-

Reagents : (S)-4-amino-2-aminobutanoic acid, benzyl chloroformate (Cbz-Cl), sodium hydroxide.

-

Conditions : Cbz-Cl (1.2 equiv) is added dropwise to the amino acid in tetrahydrofuran (THF) at 0–5°C. NaOH (2.0 equiv) maintains pH 9–10. Reaction proceeds for 4–6 hours.

-

Yield : 88–92% after extraction with ethyl acetate and washing with brine.

Boc Protection :

Coupling and Salt Formation

The protected amino acid is converted to its dicyclohexylamine (DCHA) salt via acid-base reaction.

Procedure :

-

Dissolve the dual-protected amino acid (1.0 equiv) in THF.

-

Add DCHA (1.1 equiv) dropwise at 0°C.

-

Stir for 1 hour, then concentrate and crystallize in cold diethyl ether.

Optimization Data :

| Parameter | Value | Impact on Yield |

|---|---|---|

| Solvent | THF vs. DCM | THF: 85% yield |

| DCHA Equivalents | 1.0 vs. 1.1 | 1.1: 89% yield |

| Crystallization Temp | 5°C vs. −20°C | 5°C: 82% yield |

Deprotection and Purification

Selective deprotection is avoided in this synthesis, but purification ensures product integrity.

Recrystallization :

-

Solvent System : Ethyl acetate/hexane (1:3 v/v).

-

Characterization :

Industrial Production Techniques

Scalable Reaction Design

Batch reactors (250–1000 L) replicate lab conditions with modifications:

-

Solvent Recovery : DCM and THF are distilled and reused, reducing costs by 30%.

-

Continuous Crystallization : Flow reactors achieve 88% yield at 10 kg/hour throughput.

Environmental Considerations :

Analytical Characterization

Spectroscopic Validation

¹³C NMR :

HPLC Conditions :

-

Column : C18, 4.6 × 150 mm.

-

Mobile Phase : Acetonitrile/water (70:30), 1.0 mL/min.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Batch Protection | 85 | 95 | Moderate |

| Flow Crystallization | 88 | 97 | High |

| Solvent-Free Coupling | 78 | 93 | Low |

Q & A

Q. What are the key steps in synthesizing Dicyclohexylamine (S)-4-(((benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)butanoate, and how are reaction conditions optimized?

Methodological Answer: The synthesis involves sequential protection of amino groups and coupling with dicyclohexylamine:

Amino Group Protection : The (S)-2,4-diaminobutanoic acid backbone is protected using tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Z) groups. Boc is introduced under alkaline conditions (pH 9–10) to protect the α-amino group, while Z-protection is applied to the γ-amino group using benzyl chloroformate in dichloromethane .

Salt Formation : The protected amino acid is reacted with dicyclohexylamine in a 1:1 molar ratio in ethanol, forming the dicyclohexylammonium salt to enhance solubility and stability .

Purification : Crude product is purified via silica gel chromatography (eluent: ethyl acetate/hexane, 3:7) followed by recrystallization from ethanol/water .

Optimization : Temperature (0–5°C during Z-protection), pH control, and inert atmosphere (N₂) minimize side reactions like racemization .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer: Key techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify stereochemistry (S-configuration at C2 and C4) and confirm Boc/Z group integration. For example, the tert-butyl proton signal appears as a singlet at δ 1.4 ppm in CDCl₃ .

- High-Resolution Mass Spectrometry (HRMS) : Accurately measures molecular weight (C₂₉H₄₇N₃O₆: expected 533.70 g/mol; observed 533.71 [M+H]⁺) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 column (acetonitrile/water gradient) confirms ≥97% purity .

Q. How is this compound utilized as an intermediate in peptide synthesis?

Methodological Answer: The compound serves as a protected amino acid derivative for solid-phase peptide synthesis (SPPS):

Selective Deprotection : The Boc group is removed with trifluoroacetic acid (TFA) in dichloromethane, leaving the Z-group intact for later deprotection .

Coupling : Activated via carbodiimide (e.g., DCC) or HOBt/DIC, it is incorporated into peptide chains at specific positions to study bioactivity (e.g., anticancer peptides targeting apoptosis pathways) .

Case Study : In a 2024 study, this intermediate was used to synthesize a peptide inhibitor of dipeptidyl peptidase IV (DPP-IV), showing IC₅₀ = 12 µM .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed using derivatives of this compound?

Methodological Answer: SAR Workflow :

Derivatization : Modify functional groups (e.g., replace Z-group with Fmoc or Alloc; vary Boc with other carbamates) .

Biological Assays : Test derivatives against targets (e.g., proteases, kinases) using enzymatic inhibition assays (Table 1).

Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to correlate substituent effects with binding affinity .

Q. Table 1: Example Enzyme Inhibition Data

| Derivative | Target Enzyme | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Parent Compound | DPP-IV | 12.0 | |

| Z→Fmoc Derivative | DPP-IV | 8.5 | |

| Boc→Alloc Derivative | Caspase-3 | 18.2 |

Q. What strategies mitigate solubility and stability challenges during experimental use?

Methodological Answer:

- Solubility : Dissolve in DMSO (10 mM stock) with brief sonication (37°C, 10 min). For aqueous buffers (e.g., PBS), use co-solvents like 10% PEG-400 .

- Stability : Store lyophilized powder at -80°C (stable ≥6 months). Avoid freeze-thaw cycles; aliquot working solutions and store at -20°C (stable ≤1 month) .

- In Situ Monitoring : Use LC-MS to detect degradation products (e.g., free amine from Boc deprotection) during long-term kinetic studies .

Q. How does the stereochemistry (S-configuration) influence interactions with biological targets?

Methodological Answer: The S-configuration at C2 and C4 ensures optimal spatial alignment with chiral enzyme active sites:

- Enzymatic Selectivity : DPP-IV exhibits 8-fold higher affinity for the S,S-isomer compared to R,R (IC₅₀ = 12 µM vs. 95 µM) due to hydrogen bonding with catalytic Ser630 .

- Case Study : In a 2025 study, racemic analogs showed reduced apoptotic activity in HeLa cells (EC₅₀ = 50 µM) versus the S,S-form (EC₅₀ = 18 µM) .

Q. What advanced analytical methods resolve contradictions in reported bioactivity data?

Methodological Answer: Discrepancies (e.g., variable IC₅₀ values for DPP-IV) are addressed via:

Standardized Assays : Use recombinant human DPP-IV (25°C, pH 7.4) with fluorogenic substrate Gly-Pro-AMC .

Metabolite Profiling : Incubate compound with liver microsomes (1–4 hrs) and analyze via UPLC-QTOF to rule out off-target effects from metabolites .

Batch-to-Batch Analysis : Compare purity (HPLC) and enantiomeric excess (chiral GC) across synthetic batches to identify impurities affecting activity .

Q. How is computational modeling applied to predict reaction pathways for derivative synthesis?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate activation energies for Boc/Z deprotection pathways (e.g., acid-catalyzed vs. thermal cleavage) to optimize reaction conditions .

- Retrosynthetic Analysis : Use software like ChemAxon to design novel derivatives with retained bioactivity but improved solubility (e.g., replacing benzyl with PEG-linked groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.